Cas no 865181-04-0 (5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)

5-Bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide is a specialized heterocyclic compound featuring a benzothiazole scaffold fused with a thiophene carboxamide moiety. Its structural complexity, including a bromo substituent and a propargyl group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound’s unique electronic properties and reactivity profile enable applications in the development of pharmacologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined stereochemistry and functional group diversity facilitate further derivatization, offering versatility in drug discovery and material science applications. The compound is typically handled under controlled conditions due to its sensitivity.
5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide structure
865181-04-0 structure
Product name:5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
CAS No:865181-04-0
MF:C15H9BrN2OS2
MW:377.278759717941
CID:6208688
PubChem ID:5172290

5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
    • F1365-2153
    • 865181-04-0
    • AKOS024606591
    • 5-Bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
    • 5-bromo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
    • 5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
    • (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
    • Inchi: 1S/C15H9BrN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2/b17-15-
    • InChI Key: LQWUGZCSBIUIJL-ICFOKQHNSA-N
    • SMILES: BrC1=CC=C(C(/N=C2/N(CC#C)C3C=CC=CC=3S/2)=O)S1

Computed Properties

  • Exact Mass: 375.93397g/mol
  • Monoisotopic Mass: 375.93397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 86.2Ų

5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1365-2153-15mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1365-2153-75mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1365-2153-10mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1365-2153-1mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1365-2153-30mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1365-2153-40mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1365-2153-4mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1365-2153-2mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1365-2153-20μmol
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1365-2153-25mg
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
865181-04-0 90%+
25mg
$109.0 2023-05-17

Additional information on 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide

Recent Advances in the Study of 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS: 865181-04-0)

The compound 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS: 865181-04-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole-thiophene hybrid structure, has attracted significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

One of the key findings from recent research is the compound's ability to modulate specific protein-protein interactions (PPIs) involved in cancer cell proliferation. In vitro studies have demonstrated that 865181-04-0 exhibits potent inhibitory effects on the interaction between certain oncogenic proteins and their downstream effectors, leading to apoptosis in various cancer cell lines. The presence of the bromo-thiophene moiety appears to be critical for this activity, as it enhances the compound's binding affinity to the target proteins. Additionally, the prop-2-yn-1-yl group has been shown to improve cellular permeability, making the compound more bioavailable in preclinical models.

Another area of interest is the compound's potential application in neurodegenerative diseases. Recent studies have explored its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory pathways. Preliminary data suggest that 865181-04-0 can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines, which are key contributors to neurodegenerative processes. These findings highlight the compound's dual potential as both an anticancer and neuroprotective agent, although further in vivo studies are needed to validate these effects.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the synthesis route of 865181-04-0 to improve yield and scalability. A novel one-pot synthesis method has been reported, which reduces the number of steps and minimizes the use of hazardous reagents. This development is particularly significant for large-scale production and future clinical trials. Additionally, computational modeling studies have provided insights into the compound's binding modes and interactions with its biological targets, facilitating the design of derivatives with enhanced potency and selectivity.

Despite these promising findings, challenges remain in the development of 865181-04-0 as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. However, the compound's unique chemical structure and multifaceted biological activities make it a valuable scaffold for further drug discovery efforts. Collaborative research between academia and industry is expected to accelerate the translation of these findings into clinical applications.

In conclusion, the latest research on 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS: 865181-04-0) underscores its potential as a versatile therapeutic agent with applications in oncology and neurodegenerative diseases. Continued exploration of its mechanism of action, SAR, and pharmacokinetic properties will be crucial for its advancement into preclinical and clinical development. The compound represents a promising example of how innovative chemical design can lead to novel therapeutic solutions for complex diseases.

Recommend Articles

Recommended suppliers
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd